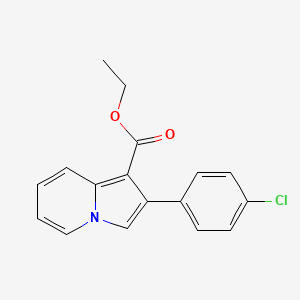

Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows International Union of Pure and Applied Chemistry nomenclature standards, with the complete name being ethyl 2-(4-chlorophenyl)indolizine-1-carboxylate. The compound is registered under Chemical Abstracts Service Number 477862-74-1, providing a unique identifier for chemical databases and regulatory purposes. The systematic name reflects the compound's structural components: the ethyl ester group attached to the carboxylate functionality at position 1 of the indolizine ring, while the 4-chlorophenyl substituent occupies position 2 of the same ring system.

The molecular formula for this compound is established as C₁₇H₁₄ClNO₂, indicating the presence of seventeen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight has been determined to be 299.75 to 299.76 atomic mass units, with slight variations reported across different sources reflecting measurement precision differences. The MDL number MFCD02082816 serves as an additional identifier within the Molecular Design Limited database system.

The International Chemical Identifier (InChI) code for this compound is documented as 1S/C17H14ClNO2/c1-2-21-17(20)16-14(12-6-8-13(18)9-7-12)11-19-10-4-3-5-15(16)19/h3-11H,2H2,1H3, providing a standardized representation of the molecular structure. The corresponding InChI Key ZSUXMLKUZFNAQX-UHFFFAOYSA-N offers a shortened hash code for database searches and computational applications. These systematic identifiers ensure unambiguous identification across various chemical databases and facilitate precise communication within the scientific community.

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a bicyclic indolizine core structure that forms the foundation of the compound's three-dimensional arrangement. X-ray crystallography techniques have been extensively employed to analyze similar indolizine derivatives, providing insights into the structural characteristics of this compound family. The indolizine ring system consists of a fused pyrrole and pyridine ring, creating a planar or near-planar aromatic framework that influences the compound's electronic properties and molecular interactions.

The crystallographic analysis of indolizine compounds reveals that the bicyclic system typically exhibits planarity, with the nitrogen atom at the bridgehead position playing a crucial role in maintaining structural integrity. The 4-chlorophenyl substituent at position 2 of the indolizine ring introduces additional complexity to the molecular geometry, as the phenyl ring can adopt various orientations relative to the indolizine plane. Studies of related compounds indicate that the dihedral angle between the indolizine core and the substituted phenyl ring significantly influences molecular packing and intermolecular interactions.

The ethyl carboxylate group at position 1 provides another structural element that affects the overall molecular conformation. The ester functionality typically adopts a configuration that minimizes steric hindrance while maintaining optimal electron delocalization throughout the conjugated system. Crystallographic studies of similar indolizine carboxylates demonstrate that the carboxyl group generally lies in or near the plane of the indolizine ring system, facilitating extended π-conjugation. The ethyl portion of the ester group extends away from the ring system, providing conformational flexibility that can influence crystal packing arrangements.

Physical characterization reveals that this compound exists as a solid under standard conditions, with reported purity levels ranging from 90% to 97% in commercial preparations. The compound's crystalline form contributes to its stability and handling characteristics, making it suitable for various synthetic and analytical applications. Advanced crystallographic analysis techniques, including single-crystal X-ray diffraction, have been employed to determine precise bond lengths, bond angles, and intermolecular interactions in related indolizine structures.

Comparative Analysis with Related Indolizine Derivatives

A comprehensive comparative analysis of this compound with related indolizine derivatives reveals significant structural similarities and differences that influence their chemical and physical properties. The methyl-substituted analog, ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate, possesses the molecular formula C₁₈H₁₇NO₂ and a molecular weight of 279.3 grams per mole, demonstrating how substituent changes affect molecular mass. The replacement of the chlorine atom with a methyl group results in a decrease in molecular weight while potentially altering electronic distribution and intermolecular interactions.

The methoxy-substituted derivative, ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate, exhibits a molecular weight of 295.3 grams per mole and the molecular formula C₁₈H₁₇NO₃. This compound incorporates an electron-donating methoxy group instead of the electron-withdrawing chlorine atom, creating significant differences in electronic properties and potential reactivity patterns. The presence of the additional oxygen atom in the methoxy substituent provides opportunities for hydrogen bonding interactions that are absent in the chloro derivative.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Effect |

|---|---|---|---|

| This compound | C₁₇H₁₄ClNO₂ | 299.75 | Electron-withdrawing |

| Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate | C₁₈H₁₇NO₂ | 279.3 | Electron-donating |

| Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate | C₁₈H₁₇NO₃ | 295.3 | Electron-donating |

| Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate | C₁₇H₁₄FNO₂ | 283.30 | Electron-withdrawing |

The fluorine-substituted analog, ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate, presents another interesting comparison with a molecular weight of 283.30 grams per mole and the formula C₁₇H₁₄FNO₂. The fluorine substituent, being smaller than chlorine but similarly electron-withdrawing, creates a compound with intermediate properties between the chloro and unsubstituted derivatives. The high electronegativity of fluorine introduces strong dipole moments that can significantly influence molecular interactions and crystal packing arrangements.

Structural comparisons reveal that all these derivatives maintain the essential indolizine core structure while varying in their electronic distribution patterns. The electron-withdrawing nature of both chlorine and fluorine substituents contrasts with the electron-donating characteristics of methyl and methoxy groups, creating distinct series of compounds with predictable trends in reactivity and stability. These substitution patterns influence the electrophilic and nucleophilic character of different positions within the indolizine ring system, affecting potential synthetic transformations and biological activities.

Tautomerism and Conformational Dynamics

The tautomerism and conformational dynamics of this compound are governed by the inherent electronic structure of the indolizine ring system and the influence of substituent groups. Indolizine compounds are known to exhibit unique tautomeric behavior due to the presence of the bridgehead nitrogen atom and the delocalized π-electron system. Unlike simple pyridine or pyrrole systems, indolizines do not readily undergo tautomeric shifts under normal conditions due to the constraints imposed by the fused ring structure.

The protonation behavior of indolizines provides insights into their tautomeric preferences and electronic distribution. Research has demonstrated that indolizines undergo protonation preferentially at position 3, with the site of protonation being influenced by the nature and position of substituents. In 3-substituted indolizines, the protonation site depends on the electronic effects of the substituents at positions 1, 2, and 5. For this compound, the presence of the electron-withdrawing 4-chlorophenyl group at position 2 and the carboxylate ester at position 1 significantly influences the electron density distribution throughout the ring system.

The conformational dynamics of the compound are primarily influenced by the rotation around the bond connecting the indolizine ring to the 4-chlorophenyl substituent. Nuclear magnetic resonance spectroscopy studies of similar compounds have revealed that internal rotation about the carbon-carbon bond linking the aromatic rings can be restricted due to steric interactions and electronic effects. The degree of rotation affects the overall molecular geometry and can influence intermolecular interactions in both solution and solid-state environments.

Dynamic nuclear magnetic resonance spectroscopy has been employed to study conformational changes in related indolizine systems, revealing the energy barriers associated with bond rotation and ring flipping processes. The ethyl carboxylate group provides additional conformational flexibility through rotation around the carbon-oxygen bonds, allowing the molecule to adopt various spatial arrangements that optimize intermolecular interactions. These conformational preferences play crucial roles in determining crystal packing arrangements, solubility characteristics, and potential biological activity patterns.

The electronic delocalization within the indolizine ring system creates a relatively rigid framework that limits large-scale conformational changes while permitting subtle adjustments in bond angles and dihedral angles. The aromatic character of the indolizine core ensures that the ring system maintains planarity under most conditions, with conformational variability primarily occurring in the substituent groups rather than the core structure itself.

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)indolizine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-2-21-17(20)16-14(12-6-8-13(18)9-7-12)11-19-10-4-3-5-15(16)19/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUXMLKUZFNAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable electrophile.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indolizine intermediate in the presence of a palladium catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that this compound could serve as a potential alternative to conventional antibiotics, addressing the growing issue of antibiotic resistance .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition involved in cancer growth pathways. For instance, it has shown promise in targeting specific receptors associated with tumor growth .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of this compound on MCF-7 breast cancer cells, researchers reported an IC50 value of approximately 21.57 µM. This suggests moderate efficacy compared to established anticancer agents .

Case Study 2: Antimicrobial Efficacy Assessment

A comparative study was conducted to assess the antimicrobial activity of this compound against standard antibiotics. The results demonstrated that this compound exhibited comparable or superior activity against certain bacterial strains, reinforcing its potential as a therapeutic agent in infectious diseases .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The indolizine core is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The 4-chlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate can be compared with other indolizine derivatives, such as:

Ethyl 2-phenyl-1-indolizinecarboxylate: Lacks the chlorine substituent, which may result in different biological activities and binding affinities.

Mthis compound: Has a methyl ester group instead of an ethyl ester, which may affect its solubility and reactivity.

2-(4-Chlorophenyl)-1-indolizinecarboxylic acid: The carboxylic acid form, which may have different pharmacokinetic properties compared to the ester form.

The presence of the 4-chlorophenyl group and the ethyl ester group in this compound contributes to its unique chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and mechanisms of action, supported by recent research findings and data tables.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H14ClNO2

- Molecular Weight : 299.75 g/mol

- CAS Number : 477862-74-1

The compound features an indolizine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Indolizine Core : A cyclization reaction between a pyrrole derivative and an electrophile.

- Introduction of the 4-Chlorophenyl Group : Achieved via a Suzuki-Miyaura coupling reaction.

- Esterification : The carboxylic acid group is esterified with ethanol to yield the ethyl ester.

This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's biological activity .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate to strong activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's efficacy was compared to standard antibiotics, showing promising results in inhibiting bacterial growth .

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown IC50 values indicating significant cytotoxicity against various cancer cell lines, including breast carcinoma (MCF-7) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Doxorubicin (Standard) | MCF-7 | 25.71 |

The mechanism of action involves interaction with specific molecular targets within cells, potentially leading to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer metabolism or bacterial survival.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cell signaling pathways related to growth and apoptosis .

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound. For instance:

- Study on Antibacterial Activity : This study evaluated the compound against multiple strains, revealing its potential as a novel antibacterial agent.

- Cytotoxicity Assessment : The cytotoxic effects were measured against different cancer cell lines, providing insights into its therapeutic potential.

Q & A

Q. What strategies address discrepancies in biological activity between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., t₁/₂ < 30 min suggests rapid clearance).

- Prodrug Design : Modify ester groups (e.g., ethyl to pivaloyloxymethyl) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.